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Compound of Interest

Compound Name: (5R)-Dinoprost tromethamine

Cat. No.: B155058 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (5R)-Dinoprost
tromethamine, a significant prostaglandin analogue. It covers its discovery, biological role, and

detailed synthetic pathways, with a focus on stereochemical control. This guide is intended to

serve as a valuable resource for professionals in the fields of medicinal chemistry,

pharmacology, and drug development.

Introduction and Discovery
Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like

effects in animals. Prostaglandin F2α (PGF2α), pharmaceutically known as Dinoprost, is a

naturally occurring prostaglandin used to induce labor and as an abortifacient.[1] Its

stereoisomer, (5R)-Dinoprost, also known as Prostaglandin F2β (PGF2β), is a metabolite of

arachidonic acid metabolism.[2] While most research has centered on PGF2α, the synthesis of

specific isomers like PGF2β is of great interest for exploring structure-activity relationships and

developing new therapeutic agents. The tromethamine salt of Dinoprost is utilized to enhance

its solubility and stability.[3][4][5]

The primary challenge in the synthesis of prostaglandins lies in the precise stereochemical

control of the multiple chiral centers on the cyclopentane core and the two side chains.[6]

Landmark work by E.J. Corey established foundational synthetic routes, many of which utilize a

key intermediate known as the Corey lactone.[7][8][9][10]
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Biological Activity and Signaling Pathway
(5R)-Dinoprost, like its alpha isomer, exerts its biological effects by interacting with the

Prostaglandin F receptor (FP), a G protein-coupled receptor (GPCR).[11][12] The activation of

the FP receptor initiates a cascade of intracellular events crucial for various physiological

processes.

The binding of PGF2α or PGF2β to the FP receptor primarily activates the Gq alpha subunit of

the associated G protein. This activation leads to the stimulation of phospholipase C (PLC),

which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary

messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the

cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored

intracellular calcium (Ca2+).[13] The subsequent rise in intracellular Ca2+ and the activation of

protein kinase C (PKC) by DAG lead to various cellular responses, including smooth muscle

contraction, cell proliferation, and inflammatory responses.[11][12][13][14]
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Caption: Signaling pathway of the Prostaglandin F2 receptor (FP).

Chemical Synthesis
The total synthesis of prostaglandins is a significant challenge in organic chemistry. Modern

strategies often build upon the foundational work of Corey, focusing on improving efficiency,

scalability, and stereocontrol.[6][10][15]
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A common retrosynthetic approach for PGF analogues disconnects the α- and ω-side chains,

leading back to a highly functionalized cyclopentane core. The Corey lactone is a versatile

bicyclic intermediate that contains the necessary stereocenters and functional handles for

elaborating the final structure.[6][8][9][16] The synthesis of (5R)-Dinoprost (PGF2β) requires

specific control over the C9 hydroxyl group, ensuring it has a β-configuration (cis to the α-

chain). This is often achieved through the stereoselective reduction of a C9 ketone precursor.
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Caption: General retrosynthetic pathway for (5R)-Dinoprost.
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A representative synthetic route starts from the well-established (-)-Corey lactone diol.[17] The

key steps involve the installation of the two side chains and the crucial stereoselective

reduction to form the C9 β-hydroxyl group.

Oxidation to Corey Aldehyde: The primary alcohol of the Corey lactone is oxidized to an

aldehyde.

ω-Chain Installation: The ω-chain is introduced via a Horner-Wadsworth-Emmons reaction

with the appropriate phosphonate ylide.[18]

C9-Ketone Reduction: The C11 hydroxyl is protected, and the lactone is reduced to a lactol

(a hemiacetal). The subsequent reduction of the C9 ketone is the critical step for establishing

the desired (5R) stereochemistry. The choice of reducing agent dictates the stereochemical

outcome (α vs. β).

α-Chain Installation: The α-chain is installed using a Wittig reaction with the lactol.[18]

Deprotection: Removal of protecting groups yields the final (5R)-Dinoprost molecule.

The final step is the formation of the tromethamine salt to improve the drug's physical

properties. This is typically achieved by reacting the free acid form of (5R)-Dinoprost with 2-

amino-2-(hydroxymethyl)-1,3-propanediol (tromethamine) in a suitable solvent system.[4][19]

The efficiency of prostaglandin synthesis has improved significantly over the years. The

following table summarizes representative yields for key transformations in modern synthetic

routes.
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Reaction Step Description
Reagents/Condi

tions

Typical Yield

(%)
Reference

ω-Chain

Installation

Horner-

Wadsworth-

Emmons

reaction of Corey

aldehyde.

Dimethyl (2-

oxoheptyl)phosp

honate, NaH,

DME

65-75% [18]

C9-Ketone

Reduction

Reduction of the

enone

intermediate.

Sodium

borohydride,

Methanol

85-90% [18]

α-Chain

Installation

Wittig reaction to

install the Z-

alkene.

(4-

carboxybutyl)trip

henylphosphoniu

m bromide,

KHMDS

55-82% [10][15]

Salt Formation

Reaction of

Dinoprost with

tromethamine.

Acetonitrile,

Water
89-93% [19]

Overall

Synthesis

Total synthesis

from readily

available

materials.

Multi-step

sequences
15-19% [10][15]

Key Experimental Protocols
This section provides detailed methodologies for critical steps in the synthesis of (5R)-
Dinoprost tromethamine, adapted from published procedures.[4]

Preparation: To a stirred suspension of 60% sodium hydride in dimethoxyethane (DME) at 0-

5 °C under a nitrogen atmosphere, add a solution of dimethyl (2-oxoheptyl)phosphonate in

DME dropwise.

Reaction: Stir the resulting mixture at 0-5 °C for 30 minutes. Add a solution of the Corey

aldehyde intermediate in DME.
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Progression: Allow the reaction to warm to ambient temperature and stir for 1.5 hours,

monitoring progress by TLC.

Workup: Quench the reaction by carefully adding water. Extract the aqueous layer with ethyl

acetate.

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. Purify the residue by column

chromatography to yield the enone product.

Note: Achieving the 9β-hydroxy configuration of (5R)-Dinoprost often requires specific reagents

that favor this isomer over the 9α-hydroxy of Dinoprost. While sodium borohydride is commonly

cited for the alpha isomer, other reducing agents or substrate-controlled methods may be

employed for the beta isomer.

Dissolution: Dissolve the enone intermediate from Protocol 4.1 in methanol at room

temperature.

Reduction: Cool the solution to a specified temperature (e.g., -20 °C to 0 °C) to enhance

selectivity. Add the chosen stereoselective reducing agent (e.g., a bulky borohydride like L-

Selectride for different selectivity) portion-wise.

Progression: Stir the reaction for 30-60 minutes, monitoring by TLC until the starting material

is consumed.

Workup: Quench the reaction with a proton source, such as acetic acid or saturated

ammonium chloride solution. Remove the solvent under reduced pressure.

Purification: Extract the product with an organic solvent, dry the combined organic layers,

and concentrate. Purify via column chromatography to separate diastereomers if necessary.

Dissolution: Dissolve 150g of purified Dinoprost (free acid, as an oil) in approximately 5 L of

acetonitrile and heat gently (43-47 °C) to ensure complete dissolution.[19]

Filtration: Filter the warm solution to remove any particulates.
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Tromethamine Addition: In a separate vessel, prepare a solution of tromethamine (e.g.,

49.2g) in water (e.g., 90mL) and heat to 53-57 °C.[19]

Crystallization: While stirring the Dinoprost-acetonitrile solution, add the warm tromethamine

solution. Crystallization should begin shortly after addition.

Maturation: Continue stirring the mixture for 18-24 hours, allowing it to cool naturally to room

temperature.[19]

Isolation: Collect the resulting crystals by filtration. Wash the filter cake with cold acetonitrile

(3 x 100mL).[19]

Drying: Dry the crystals under vacuum over a desiccant (e.g., phosphorus pentoxide) to a

constant weight to yield the final Dinoprost tromethamine salt.

Conclusion
The synthesis of (5R)-Dinoprost tromethamine is a testament to the advancements in

stereoselective organic synthesis. Building upon the foundational Corey synthesis, modern

methods have enabled more efficient and scalable production of this important prostaglandin.

The key to its synthesis remains the precise control of stereochemistry, particularly at the C9

position, to yield the desired β-isomer. The detailed protocols and pathways outlined in this

guide highlight the critical transformations involved. Continued research in catalysis and

synthetic methodology will undoubtedly lead to even more elegant and efficient routes for

producing this and other complex bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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